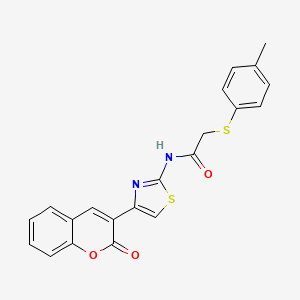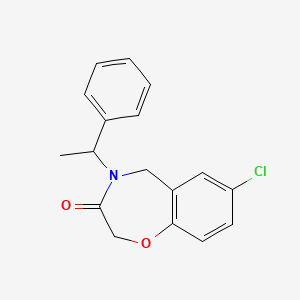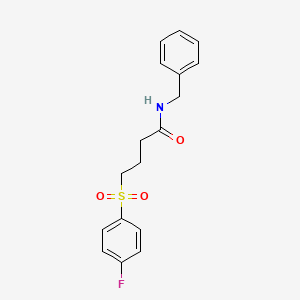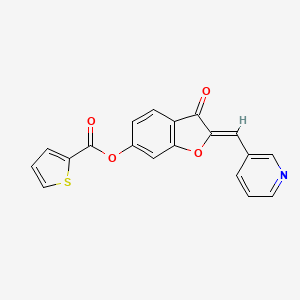
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a chemical compound that has been extensively researched in recent years. This compound has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves the inhibition of various enzymes. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. Additionally, it has been shown to inhibit the activity of cyclooxygenases, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit the production of inflammatory mediators, which are involved in the pathogenesis of various diseases. This compound has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its potential inhibitory effects on various enzymes, which may be useful in the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide. One direction is to investigate its potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, as it has been shown to inhibit the production of inflammatory mediators. Additionally, further research is needed to determine the optimal dosage and toxicity of this compound.
Métodos De Síntesis
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves the reaction of 2-bromo-4-(2-oxo-2H-chromen-3-yl)thiazole with p-tolylthioacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the thiolate anion, followed by cyclization to form the thiazole ring.
Aplicaciones Científicas De Investigación
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-13-6-8-15(9-7-13)27-12-19(24)23-21-22-17(11-28-21)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-11H,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCKWXYAGZJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)


![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)

![3-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2581615.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)
![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)

